ent-Levomefolate Calcium, also known as calcium L-5-methyltetrahydrofolate, is the calcium salt of levomefolic acid, the biologically active form of folate (Vitamin B9). This compound plays a crucial role in various biological processes, including DNA synthesis and methylation reactions. Levomefolate calcium is primarily sourced from natural food sources and is also available as a dietary supplement due to its stability and bioavailability.
The synthesis of ent-levomefolate calcium can be achieved through several methods, primarily involving the crystallization of levomefolic acid in the presence of calcium salts. One notable method includes:
These methods ensure the production of stable crystalline forms suitable for pharmaceutical applications.
The molecular formula for ent-levomefolate calcium is , with a molecular weight of approximately 497.525 g/mol . The structure consists of a pteridine ring system with various functional groups that contribute to its biological activity.
Ent-levomefolate calcium participates in several biochemical reactions within the body:
The mechanism through which ent-levomefolate calcium exerts its effects primarily involves its role as a cofactor in enzymatic reactions:
Ent-levomefolate calcium has several scientific and clinical applications:
The IUPAC name for levomefolate calcium is calcium (2S)-2-{[4-({[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)phenyl]formamido}pentanedioate [1] [8]. This nomenclature specifies two chiral centers: the (6S) pteridine ring configuration and the (2S) glutamic acid residue. In contrast, levomefolic acid (the active metabolite) lacks the calcium counterion and is designated as (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid [5] [8]. The "ent-" prefix in ent-levomefolate calcium denotes the enantiomer with the opposite (6R) configuration, which is biologically inactive [1] [5].
Crystallographic studies reveal that levomefolate calcium forms a trihydrate crystal lattice (space group P2₁2₁2₁) with unit cell parameters:
The calcium ion coordinates with the α-carboxylate and γ-carboxylate groups of the glutamate moiety, creating a distorted octahedral geometry. This ionic interaction stabilizes the molecule but reduces aqueous solubility compared to the free acid form. The asymmetric unit contains one levomefolate anion, one calcium cation, and three water molecules, with bond lengths and angles consistent with ionic bonding patterns [1] [8].
Table 1: Crystallographic Parameters of Levomefolate Calcium Trihydrate
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ (#19) |
a (Å) | 7.1706(6) |
b (Å) | 6.5371(5) |
c (Å) | 53.8357(41) |
Coordination | Octahedral |
Hydration state | Trihydrate |
The (6S) stereoisomer is the natural, biologically active form of 5-methyltetrahydrofolate (5-MTHF), serving as a cofactor in homocysteine remethylation and DNA synthesis. The ent-(6R) enantiomer exhibits <5% of the bioactivity of the (6S) form due to incompatible binding with folate transporters (e.g., reduced folate carrier, RFC) and enzymes (e.g., methionine synthase) [1] [5] [8]. This specificity arises because folate-dependent enzymes possess chiral active sites that recognize the (6S) configuration exclusively.
Table 2: Bioactivity Comparison of Levomefolate Stereoisomers
Configuration | Relative Bioactivity | Enzymatic Recognition |
---|---|---|
(6S) | 100% (Reference) | High affinity |
ent-(6R) | <5% | Negligible affinity |
Levomefolate calcium is slightly soluble in water (4.4 mg/mL at 25°C), requiring heating for dissolution. It is insoluble in ethanol, DMSO, and most organic solvents but dissolves in acidic aqueous solutions (pH < 4) due to protonation of the pteridine ring. Reconstitution studies in clinical solvents show:
Solubility decreases dramatically above pH 7.0 due to precipitation of the deprotonated form.
Table 3: Solubility of Levomefolate Calcium
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 4.4 | 25°C, with warming |
0.9% NaCl | 10.0 | 25°C |
5% Glucose | 10.0 | 25°C |
Ethanol | <0.1 | 25°C |
DMSO | <0.1 | 25°C |
Levomefolate calcium degrades via oxidative cleavage of the C9–N10 bond and demethylation under UV light or alkaline conditions. Key stability findings:
Table 4: Stability Conditions for Levomefolate Calcium
Condition | Stability Outcome |
---|---|
pH 4.0–6.0 (aqueous) | >90% retention after 30 days (4°C) |
pH > 8.0 (aqueous) | <50% retention after 72 hours (25°C) |
2–8°C (protected) | >95% retention after 14 days |
25°C (light-exposed) | Complete degradation within 48 hours |
Table 5: Spectroscopic Identification Methods
Technique | Key Parameters | Application |
---|---|---|
UV-Vis | λₘₐₓ = 267 nm (pH 7.0) | Quantification in solutions |
¹H NMR | δ 2.95 (N5–CH₃) | Stereochemical confirmation |
ESI-MS | m/z 459.2 [M–Ca]²⁻ | Molecular weight verification |
HPLC-UV-DAD | HILIC, 267 nm detection | Purity assessment |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7